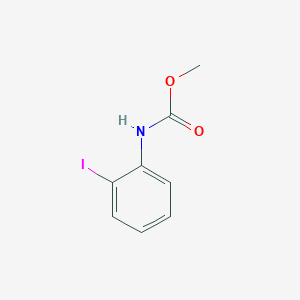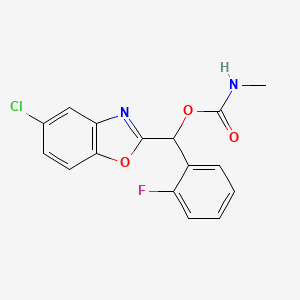
(5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxazole ring substituted with chlorine and fluorine atoms, along with a methylcarbamate group. Its distinct molecular configuration makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, especially at the positions substituted with chlorine and fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
科学研究应用
Chemistry
In chemistry, (5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation. Its unique chemical structure allows for the creation of materials with tailored functionalities .
作用机制
The mechanism of action of (5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits key enzymes involved in cell proliferation, thereby preventing the growth and spread of cancer cells .
相似化合物的比较
Similar Compounds
Benzoxazole: A parent compound with a simpler structure, used in various chemical and biological applications.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Methylcarbamate: A functional group present in various pesticides and pharmaceuticals.
Uniqueness
(5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate stands out due to its unique combination of a benzoxazole ring with chlorine and fluorine substitutions, along with a methylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
104029-98-3 |
|---|---|
分子式 |
C16H12ClFN2O3 |
分子量 |
334.73 g/mol |
IUPAC 名称 |
[(5-chloro-1,3-benzoxazol-2-yl)-(2-fluorophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H12ClFN2O3/c1-19-16(21)23-14(10-4-2-3-5-11(10)18)15-20-12-8-9(17)6-7-13(12)22-15/h2-8,14H,1H3,(H,19,21) |
InChI 键 |
ZOHYLIOFLRFXDD-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)OC(C1=CC=CC=C1F)C2=NC3=C(O2)C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)
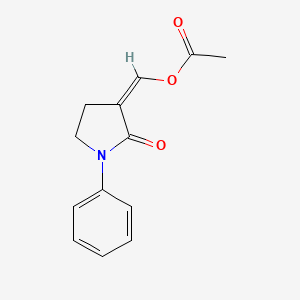

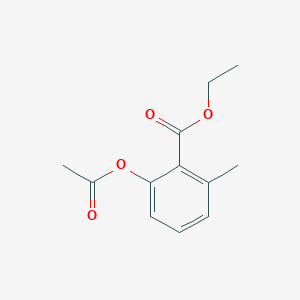
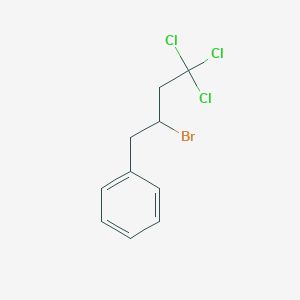
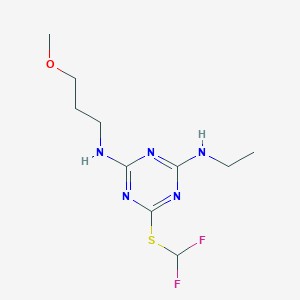


![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)
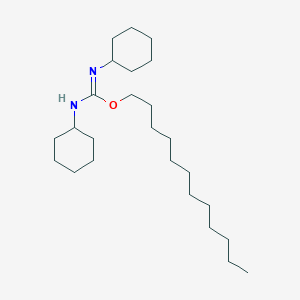

![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
